Boc-Leu-Pro-OH

Descripción general

Descripción

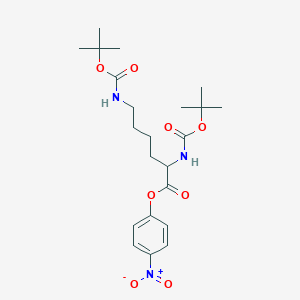

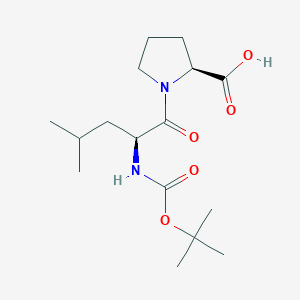

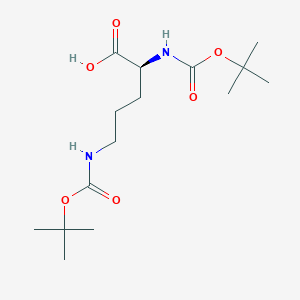

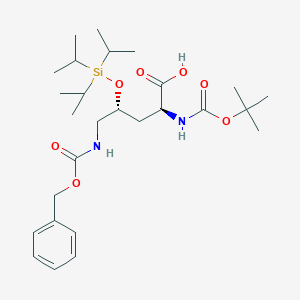

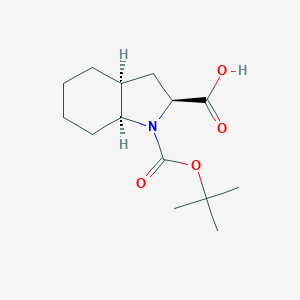

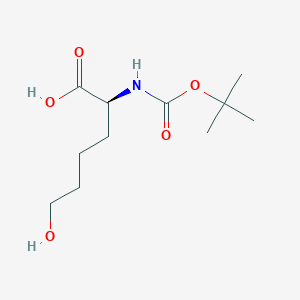

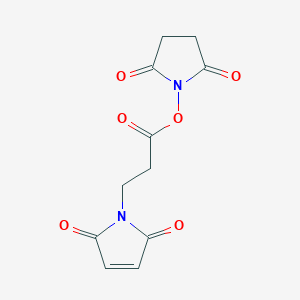

Boc-Leu-Pro-OH, also known as BOC-L-LEUCYL PROLINE or Boc-L-Leu-L-Pro-OH, is a chemical compound with the molecular formula C16H28N2O5 . It has a molecular weight of 328.40 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of a similar compound, a naturally occurring tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl), has been achieved using a solution-phase technique via coupling of dipeptide segments Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe . Another synthesis method involves the use of THF (Tetrahydrofuran) and MeOH (Methanol) along with LiOH.H2O (Lithium Hydroxide Monohydrate) in a reaction mixture .Molecular Structure Analysis

The InChI Key for Boc-Leu-Pro-OH is IWCSBUBELIDSKW-RYUDHWBXSA-N . The Canonical SMILES string is CC©CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC©©C .Aplicaciones Científicas De Investigación

Synthesis of Cyclotetrapeptides

Boc-Leu-Pro-OH is used in the synthesis of cyclotetrapeptides . For instance, it was used in the synthesis of a naturally occurring tetrapeptide cyclo - (isoleucyl-prolyl-leucyl- alanyl) which was achieved using a solution-phase technique via coupling of dipeptide segments Boc- l -Pro- l -Leu-OH and l -Ala- l -Ile-OMe .

Antifungal and Antihelmintic Applications

The synthesized peptide from Boc-Leu-Pro-OH showed potential antifungal and antihelmintic activities against pathogenic dermatophytes and earthworms .

Generation of Combinatorial Peptide Libraries

Boc-Leu-Pro-OH can be used to generate combinatorial peptide libraries . These libraries are essential tools in drug discovery, enzyme substrate identification, and protein-protein interaction studies.

Synthesis of Peptide Models

Boc-Leu-Pro-OH is used to synthesize peptide models to study structure-activity relationships . These models help in understanding the interaction between peptides and their target molecules, aiding in the design of more effective therapeutic agents.

Synthesis of Cytotoxins

Boc-Leu-Pro-OH was used in the synthesis of a potent cytotoxin, PM-94128 . Cytotoxins are substances that are toxic to cells and are often used in cancer research and treatment.

Applications in Kinase Activity Assays

Boc-Leu-Pro-OH can be used in the fabrication of cleavable peptide arrays on polydimethylsiloxane, which have applications in kinase activity assays . Kinase activity assays are important tools in studying cell signaling pathways.

Transport and Signaling Studies

Boc-Leu-Pro-OH can be used in studies related to transport and signaling via the amino acid binding site of the yeast Gap1 amino acid transceptor . This helps in understanding the mechanisms of nutrient sensing and uptake in cells.

Antimicrobial Activity

Cyclic congeners derived from marine microorganisms, which can be synthesized using Boc-Leu-Pro-OH, exhibit a range of pharmacological activities, including antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Safety and Hazards

In case of exposure, it is advised to move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mecanismo De Acción

Target of Action

Boc-Leu-Pro-OH is a synthetic, biologically active peptidomimetic . Its primary targets are Leishmania parasites and protein kinase C . Leishmania parasites are single-celled organisms that cause leishmaniasis, a group of diseases ranging from skin sores to organ damage . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Boc-Leu-Pro-OH inhibits the growth of Leishmania parasites . It also inhibits the kinase activity of protein kinase C, preventing the phosphorylation of serine and threonine residues on various proteins .

Biochemical Pathways

Given its inhibitory effect on protein kinase c, it can be inferred that it affects pathways involving this enzyme . Protein kinase C plays a role in several cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .

Pharmacokinetics

Its action time has been shown to be about 10 minutes , suggesting rapid absorption and onset of action.

Result of Action

The inhibition of protein kinase C by Boc-Leu-Pro-OH prevents the phosphorylation of serine and threonine residues on various proteins . This can affect multiple cellular processes, as protein phosphorylation is a key regulatory mechanism in cells . The inhibition of Leishmania parasites’ growth can prevent the progression of leishmaniasis .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365179 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Pro-OH | |

CAS RN |

64205-66-9 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Boc-Leu-Pro-OH in the synthesis of sarcodactylamide?

A1: Boc-Leu-Pro-OH serves as a key building block in the solution-phase synthesis of sarcodactylamide. This protected dipeptide, consisting of Leucine (Leu) and Proline (Pro) amino acids, is coupled with another dipeptide methyl ester, Trp-Leu-OMe, to form a tetrapeptide unit. This process, repeated with a second pair of dipeptides, ultimately leads to the formation of the linear octapeptide precursor for sarcodactylamide [].

Q2: Are there any specific advantages to using the Boc protecting group in this synthesis?

A2: While the research paper doesn't explicitly compare different protecting groups, the use of the Boc (tert-butyloxycarbonyl) group is common in peptide synthesis due to its stability under various reaction conditions and its relatively easy removal. This selective deprotection allows for controlled elongation of the peptide chain during synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)